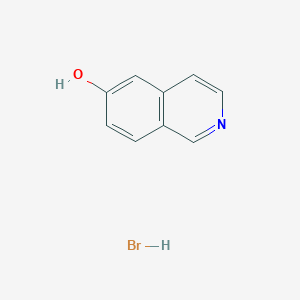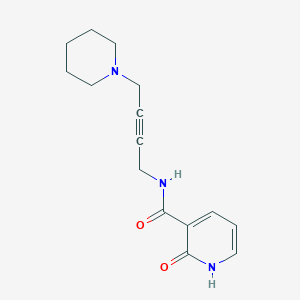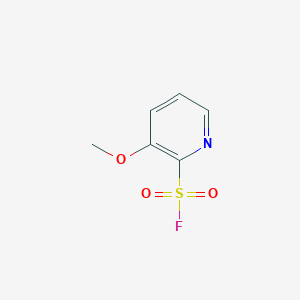
Fluoruro de 3-metoxipiridina-2-sulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol . It is a substituted pyridine derivative, characterized by the presence of a methoxy group at the third position and a sulfonyl fluoride group at the second position of the pyridine ring.
Aplicaciones Científicas De Investigación
3-Methoxypyridine-2-sulfonyl fluoride has found applications in various scientific research fields. In organic synthesis, it serves as a versatile intermediate for the preparation of more complex molecules . In chemical biology, it is used as a building block for the synthesis of bioactive molecules and probes . Additionally, this compound is used in materials science for the development of functional materials with unique properties .
Mecanismo De Acción
Target of Action
3-Methoxypyridine-2-sulfonyl fluoride is a chemical compound that is often used in the field of organic synthesis . .
Mode of Action
It is known that fluorinated pyridines, which are structurally similar to this compound, can participate in various chemical reactions due to the presence of the strong electron-withdrawing fluorine atom .
Métodos De Preparación
The synthesis of 3-Methoxypyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of pyridine derivatives using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the sulfonyl fluoride group directly on the pyridine ring . Another method involves the fluorination of pyridine derivatives using reagents such as sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating reagents . These methods provide a straightforward route to the desired compound under mild reaction conditions.
Análisis De Reacciones Químicas
3-Methoxypyridine-2-sulfonyl fluoride undergoes various chemical reactions, including substitution, oxidation, and reduction. In substitution reactions, the sulfonyl fluoride group can be replaced by other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols . Oxidation reactions can convert the methoxy group to other functional groups, such as hydroxyl or carbonyl groups, using oxidizing agents like potassium permanganate or chromium trioxide . Reduction reactions can also be performed to modify the pyridine ring or the substituents attached to it .
Comparación Con Compuestos Similares
3-Methoxypyridine-2-sulfonyl fluoride can be compared with other similar compounds, such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine . These compounds share the pyridine core structure but differ in the position and nature of the substituents. The presence of the sulfonyl fluoride group in 3-Methoxypyridine-2-sulfonyl fluoride imparts unique reactivity and biological activity compared to its fluoropyridine counterparts . The methoxy group also contributes to its distinct properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-methoxypyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIHDWHDNSSMOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)
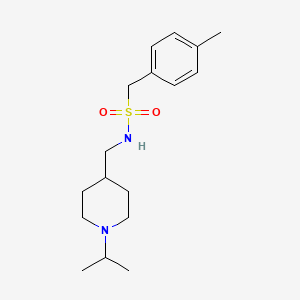
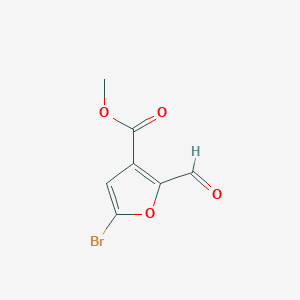
![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)
![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)
![N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2377943.png)
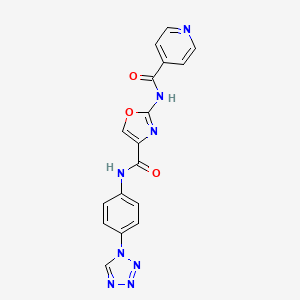
![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)

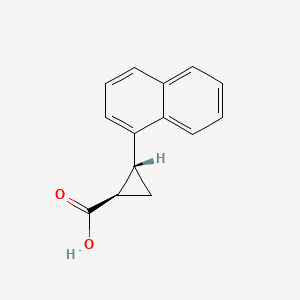
![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)
